ETHYL 2-(3,4-DIMETHYLBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
Description
ETHYL 2-(3,4-DIMETHYLBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a synthetic organic compound characterized by a cyclohepta[b]thiophene core fused with a seven-membered ring system. The molecule features two critical substituents:
- 3,4-Dimethylbenzamido group: Attached at the 2-position of the thiophene ring, this substituent introduces steric and electronic effects due to the electron-donating methyl groups at the 3- and 4-positions of the benzamido moiety.
- Ethyl carboxylate group: Positioned at the 3-position of the thiophene, this ester group enhances solubility in organic solvents and modulates reactivity .
Properties
IUPAC Name |
ethyl 2-[(3,4-dimethylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3S/c1-4-25-21(24)18-16-8-6-5-7-9-17(16)26-20(18)22-19(23)15-11-10-13(2)14(3)12-15/h10-12H,4-9H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDWMWNTRRHDLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(3,4-DIMETHYLBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of a substituted benzamide with a thiophene derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(3,4-DIMETHYLBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
ETHYL 2-(3,4-DIMETHYLBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of ETHYL 2-(3,4-DIMETHYLBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of cyclohepta[b]thiophene derivatives with variations in the benzamido substituent. Below is a detailed comparison with key analogs:
Structural and Electronic Effects
- Steric Considerations : The 3,4-dimethyl groups on the benzamido moiety introduce significant steric hindrance compared to the unsubstituted benzamido () and nitro-substituted () analogs. This could reduce rotational freedom and stabilize specific conformations during target binding.
- Electronic Modulation : The methyl groups are electron-donating, raising the electron density of the benzamido ring. This contrasts with the electron-withdrawing nitro group in the 4-nitro derivative, which polarizes the amide bond and may alter reactivity in nucleophilic substitution or hydrolysis .
Solubility and Bioavailability
- The ethyl carboxylate group improves solubility in polar aprotic solvents (e.g., DMSO) across all analogs. However, the hydrophobic 3,4-dimethyl substituent in the target compound likely reduces aqueous solubility compared to the nitro derivative .
- Metabolic stability: Methyl groups may slow oxidative metabolism (e.g., cytochrome P450-mediated degradation) relative to the nitro group, which is prone to reduction pathways .
Biological Activity
Ethyl 2-(3,4-dimethylbenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound belonging to the class of benzo[b]thiophenes. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of the specified compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a cycloheptathiophene core substituted with an ethyl carboxylate and a dimethylbenzamide moiety.
Antimicrobial Activity
Benzo[b]thiophenes have been reported to exhibit significant antimicrobial properties. In studies involving related compounds:
- Minimum Inhibitory Concentration (MIC) values were determined against various Gram-positive and Gram-negative bacteria. For instance, derivatives of benzo[b]thiophenes showed MIC values as low as 16 µg/mL against Staphylococcus aureus and Candida albicans .
- The presence of hydroxymethyl groups has been correlated with increased antimicrobial efficacy .
Table 1: Antimicrobial Activity of Benzo[b]thiophene Derivatives
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Ethyl 2-(3,4-dimethylbenzamido) | 16 | Staphylococcus aureus |
| Chloro-substituted variant | 16 | Bacillus cereus |
| Bromo-substituted variant | 64 | Enterococcus faecalis |
Anticancer Activity
The anticancer potential of benzo[b]thiophene derivatives has also been explored:
- Compounds with modifications at the benzamide position exhibited cytotoxic effects on various cancer cell lines. For example, certain derivatives demonstrated IC50 values in the low micromolar range against human cancer cell lines .
- The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity Evaluation
A recent study evaluated a series of benzo[b]thiophene derivatives for their anticancer activity using MTT assays. The results indicated that:
- Compounds with electron-withdrawing groups showed enhanced cytotoxicity.
- The most potent derivative exhibited an IC50 value of 5 µM against HeLa cells.
Anti-inflammatory Activity
Benzo[b]thiophenes have also been investigated for their anti-inflammatory properties:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
